molecular formula C18H29BN4O4 B1400267 4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine CAS No. 1370351-45-3

4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine

Cat. No. B1400267
CAS RN: 1370351-45-3
M. Wt: 376.3 g/mol
InChI Key: IRHUZDVGPLPQPI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a chemical compound with the formula C6H13BO2 . It is commonly used in the field of chemistry for various applications .


Synthesis Analysis

While specific synthesis methods for your compound were not found, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is often used in borylation reactions .


Molecular Structure Analysis

The molecular structure of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane consists of a boron atom bonded to two oxygen atoms and a carbon ring .


Chemical Reactions Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is known to participate in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a molecular weight of 127.98 g/mol . It has a refractive index of n20/D 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compounds Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, which share a structural similarity with the chemical , have been synthesized and their structures confirmed by various spectroscopic methods. Conformational analysis using Density Functional Theory (DFT) showed consistency with crystal structures determined by X-ray diffraction, indicating reliable methods for studying similar compounds (Huang et al., 2021).

Vibrational Properties and DFT Studies

  • Similar compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile have been synthesized and studied for their vibrational properties. DFT and TD-DFT calculations were performed for comparative analysis of spectroscopic data and geometrical parameters, which can be pivotal for understanding the properties of the chemical (Wu et al., 2021).

Boronic Acid Ester Intermediates

  • The compound Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a boronic acid ester intermediate, has been analyzed for its molecular electrostatic potential and frontier molecular orbitals using DFT. This research helps in understanding the physicochemical properties of similar compounds (P. Huang et al., 2021).

Luminescent Properties in Polymer Synthesis

  • The compound has potential applications in the synthesis of luminescent polymers. For instance, fluorene copolymers bearing dioxaborolan-2-yl units were synthesized, showing promise in organic electronics and photonics (Cheon et al., 2005).

Applications in Medicinal Chemistry

  • While avoiding information on drug use and side effects, it's important to note that similar compounds have been evaluated for their antibacterial properties. For example, 2,4-Diamino-5-benzylpyrimidines and analogues, which may contain similar structural motifs, have shown significant inhibitory activity against bacterial dihydrofolate reductase (Rauckman et al., 1989).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 - Water-react 2 . It should be stored at a temperature of 2-8°C .

Future Directions

As for future directions, the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane in various chemical reactions, particularly in borylation reactions, suggests potential for further exploration in the field of synthetic chemistry .

properties

IUPAC Name

4-[2-morpholin-4-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN4O4/c1-17(2)18(3,4)27-19(26-17)14-13-15(22-5-9-24-10-6-22)21-16(20-14)23-7-11-25-12-8-23/h13H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUZDVGPLPQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=N2)N3CCOCC3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
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4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
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4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
Reactant of Route 4
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4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
Reactant of Route 5
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4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine
Reactant of Route 6
Reactant of Route 6
4,4'-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2,4-diyl)dimorpholine

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